Cxcr2-IN-1

概要

説明

CXCR2-IN-1は、CXCケモカイン受容体2(CXCR2)を標的とする低分子阻害剤です。この受容体は、好中球やその他の免疫細胞の走化性に重要な役割を果たすGタンパク質共役受容体(GPCR)です。 CXCR2は、さまざまな炎症反応に関与しており、癌、慢性閉塞性肺疾患(COPD)、敗血症などの多くの病気の進行に関与していることが示されています .

準備方法

合成経路と反応条件: CXCR2-IN-1の合成は、通常、市販の出発物質から始まる複数のステップを伴います。主なステップには、コア構造の形成、続いて化合物のCXCR2に対する親和性と選択性を高めるための官能基修飾が含まれます。一般的な合成経路には以下が含まれます。

コア構造の形成: このステップは、多くの場合、制御された条件下での環化反応を伴います。

官能基修飾: これらのステップには、化合物の活性を高める特定の官能基を導入するためのハロゲン化、アルキル化、またはアシル化反応が含まれる場合があります。

工業生産方法: this compoundの工業生産には、ラボでの合成手順のスケールアップが含まれます。これには、高収率と純度を確保するために反応条件の最適化が必要です。 連続フロー化学や自動合成などの技術は、効率的な大規模生産を実現するために使用される場合があります .

化学反応の分析

Mechanism of Action and Receptor Interactions

CXCR2-IN-1 inhibits CXCR2 by binding to its extracellular or transmembrane domains, preventing activation by endogenous ligands like CXCL1, CXCL8 (IL-8), and MIF . Key mechanistic insights include:

- Competitive Antagonism : this compound blocks ligand binding (e.g., CXCL8 with CXCR2 dissociation constant ) , reducing downstream signaling.

- Receptor Desensitization : Unlike agonists, this compound does not induce receptor phosphorylation at Ser³⁴²/³⁴⁶/³⁴⁷/³⁴⁸ residues , avoiding internalization and maintaining surface receptor density.

- G Protein Decoupling : Prevents Gαᵢ activation, suppressing phospholipase C-β (PLC-β)-mediated calcium flux and phosphoinositide hydrolysis .

Signaling Pathway Disruption

This compound modulates critical pathways associated with CXCR2 activity:

Structural and Binding Insights

While the exact chemical structure of this compound is undisclosed, its pharmacological profile suggests:

- Selectivity : Exhibits >100-fold selectivity for CXCR2 over CXCR1 , avoiding cross-reactivity with closely related receptors.

- Central Penetration : Optimized for blood-brain barrier permeability, enabling potential CNS applications .

Pharmacological Comparisons

This compound outperforms other CXCR2 antagonists in preclinical models:

Research Gaps and Limitations

- Chemical Synthesis : No published data on synthetic routes, stereochemistry, or stability.

- Metabolic Pathways : Hepatic clearance and CYP450 interactions remain uncharacterized.

- In Vivo Specificity : Limited evidence for off-target effects on related GPCRs (e.g., CCR5 or CXCR3) .

Key Citations

科学的研究の応用

Cancer Treatment

Cxcr2-IN-1 has shown promise in cancer therapy by inhibiting tumor growth and metastasis. Studies indicate that CXCR2 plays a critical role in tumor-associated processes such as angiogenesis, invasion, and chemoresistance. Inhibition of CXCR2 has been linked to decreased tumor cell proliferation and increased apoptosis in various cancer models, including breast cancer and pancreatic cancer .

Case Study: Breast Cancer

In preclinical models, the knockout of the CXCR2 gene in host cells led to significant inhibition of tumor growth and enhanced sensitivity to chemotherapy . Additionally, elevated CXCR2 expression correlates with poor prognosis in solid tumors, suggesting that targeting this receptor could improve treatment outcomes.

Inflammatory Diseases

This compound is being investigated for its potential in treating chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. Research indicates that CXCR2 antagonists can reduce neutrophil infiltration and associated tissue damage in these diseases .

Case Study: Chronic Obstructive Pulmonary Disease

In animal models of COPD, the use of CXCR2 inhibitors resulted in decreased mucus secretion and reduced airway inflammation, highlighting the therapeutic potential of this compound in managing respiratory diseases .

Neurological Disorders

Recent studies suggest that CXCR2 may be involved in neuroinflammatory processes. The inhibition of CXCR2 has been shown to protect against neurodegeneration in models of multiple sclerosis and other central nervous system (CNS) disorders .

Case Study: Experimental Autoimmune Encephalomyelitis

Targeted deletion of CXCR2 in oligodendrocytes improved remyelination following induced experimental autoimmune encephalomyelitis, indicating that this compound could serve as a therapeutic agent for demyelinating diseases .

Data Tables

作用機序

CXCR2-IN-1は、CXCR2受容体に結合し、その活性化を阻害することで効果を発揮します。これにより、受容体がCXCL8(インターロイキン-8)などのリガンドと相互作用することができなくなり、下流のシグナル伝達経路が遮断されます。CXCR2の阻害により、好中球やその他の免疫細胞の走化性が低下し、その結果、炎症と腫瘍の進行が抑制されます。 関与する分子標的と経路には、Gタンパク質シグナル伝達カスケードとアクチン細胞骨格ダイナミクスの調節が含まれます .

類似の化合物:

This compoundの独自性: this compoundは、他の類似の化合物と比較して、CXCR2に対する高い親和性と選択性を備えています。 前臨床研究では、強力な抗炎症作用と抗がん作用を示しており、研究と潜在的な治療用途のための貴重なツールとなっています .

類似化合物との比較

Danirixin: Another CXCR2 inhibitor that has been studied for its effects on neutrophil migration and activation in COPD.

Uniqueness of CXCR2-IN-1: this compound is unique in its high affinity and selectivity for CXCR2 compared to other similar compounds. It has demonstrated potent anti-inflammatory and anticancer effects in preclinical studies, making it a valuable tool for research and potential therapeutic applications .

生物活性

Cxcr2-IN-1 is a small molecule inhibitor targeting the C-X-C chemokine receptor type 2 (CXCR2), a G-protein coupled receptor (GPCR) that plays a critical role in mediating inflammatory responses and tumor progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on neutrophil behavior, and implications in various disease contexts, particularly cancer and inflammation.

This compound functions primarily by inhibiting the CXCR2 receptor, which is activated by various ligands, including chemokines such as CXCL1 and CXCL8 (IL-8). Upon ligand binding, CXCR2 initiates intracellular signaling cascades that lead to neutrophil migration, activation, and degranulation. The inhibition of CXCR2 by this compound disrupts these processes, thereby modulating inflammatory responses and potentially reducing tumor progression.

Key Signaling Pathways

- Calcium Mobilization : CXCR2 activation leads to increased intracellular calcium levels, essential for neutrophil chemotaxis and activation. This compound effectively reduces this calcium mobilization, thereby impairing neutrophil function .

- MAPK Pathway Activation : CXCR2 signaling involves mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and survival. Inhibition by this compound can downregulate these pathways, affecting cell growth in tumors .

Biological Effects

The biological effects of this compound have been studied across various models, particularly focusing on its impact on neutrophil behavior and tumor microenvironments.

Neutrophil Migration and Function

Studies have demonstrated that this compound significantly reduces neutrophil migration in response to chemokines. This effect is particularly relevant in inflammatory diseases where excessive neutrophil infiltration contributes to tissue damage.

Table 1: Effects of this compound on Neutrophil Functions

| Function | Effect of this compound |

|---|---|

| Calcium Mobilization | Decreased |

| Chemotaxis | Inhibited |

| Degranulation | Reduced |

| Reactive Oxygen Species (ROS) | Lowered |

Cancer Models

In preclinical studies involving mouse models of cancer, this compound has shown promising results in reducing tumor growth and metastasis. For instance:

- In ovarian cancer models, treatment with this compound led to decreased angiogenesis and reduced tumor size compared to controls .

- A study on renal cell carcinoma indicated that CXCR2 inhibition resulted in significant reductions in tumor volume and improved survival rates .

Inflammatory Diseases

This compound has also been evaluated for its therapeutic potential in inflammatory diseases:

- In models of acute respiratory distress syndrome (ARDS), administration of this compound reduced neutrophil infiltration into the lungs, leading to improved outcomes .

- Chronic obstructive pulmonary disease (COPD) studies indicated that CXCR2 antagonism could mitigate airway inflammation and improve lung function .

Research Findings

Recent findings underscore the importance of the CXCR2 pathway in both inflammation and cancer. Key observations include:

- Neutrophil Dynamics : CXCR2 is crucial for the recruitment of neutrophils to sites of infection or injury. Its inhibition alters the dynamics of immune cell infiltration, which can be beneficial in conditions characterized by excessive inflammation .

- Tumor Microenvironment : The presence of CXCR2+ neutrophils has been correlated with poor prognosis in various cancers, suggesting that targeting this receptor may enhance therapeutic efficacy against tumors .

特性

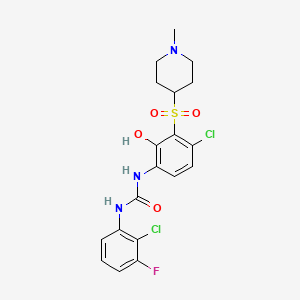

IUPAC Name |

1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYOBCUGMDKPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。